tetracarbonylferrate(-II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

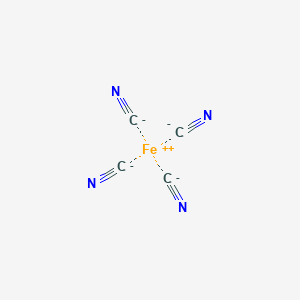

Tetracarbonylferrate(2-) is an iron coordination entity and a metal carbonyl.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tetracarbonylferrate(-II) is employed in organic synthesis for the preparation of complex molecules. Its utility arises from its ability to transfer carbon monoxide in reactions, facilitating the formation of carbon-carbon bonds.

Case Study: Synthesis of Selenophenes

A notable application involves the synthesis of tetrasubstituted selenophenes from diiron complexes derived from tetracarbonylferrate(II). The reaction proceeds through a selective cleavage process, yielding high-quality products with functionalized ligands .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Selenophene Synthesis | 5a–5j | 48–97 |

| Carbonylation Reactions | Various substituted products | Varies |

Catalysis

Tetracarbonylferrate(-II) acts as a catalyst in several reactions, particularly those involving carbon monoxide. It has been shown to facilitate the formation of chalcogeniron carbonyl clusters when reacted with sulfur or selenium compounds .

Table: Catalytic Reactions Involving Tetracarbonylferrate(-II)

| Catalytic Reaction | Conditions | Products |

|---|---|---|

| Reaction with Sulfur | Aqueous alcoholic solution | Chalcogeniron carbonyl clusters |

| Reaction with Selenium | Acidified solution | Se2Fe2(CO)6 |

Material Science Applications

Tetracarbonylferrate(-II) has found applications in material science, particularly in the development of nanomaterials and magnetic materials. Its ability to form stable complexes allows for the synthesis of iron-based nanoparticles that exhibit unique magnetic properties.

Nanoparticle Synthesis

The synthesis of iron nanoparticles using tetracarbonylferrate(-II) involves reduction processes that yield nanoparticles with controlled size and morphology. These nanoparticles have potential applications in drug delivery systems and magnetic resonance imaging (MRI).

Case Study: Iron Nanoparticles for MRI

Research has demonstrated that iron nanoparticles synthesized from tetracarbonylferrate(-II) can enhance MRI contrast due to their superparamagnetic properties .

Análisis De Reacciones Químicas

Alkylation Reactions with Alkyl Halides

The [Fe CO 4]2− ion reacts with primary alkyl halides (R–X) via an SN2 mechanism to form alkyliron intermediates, which are precursors to aldehydes, carboxylic acids, or acyl halides .

General Reaction:

Na2[Fe CO 4]+RX→Na[RFe CO 4]+NaX

Key Steps:

-

Nucleophilic attack by [Fe CO 4]2− on the alkyl halide.

-

Protonation or oxidation of the intermediate to yield aldehydes (RCHO) or carboxylic acids (RCO2H) .

Example:

Acylation with Acyl Chlorides

Tetracarbonylferrate(-II) reacts with acyl chlorides (RCOCl) to form iron acyl complexes, which are hydrolyzed to aldehydes .

General Reaction:

Na2[Fe CO 4]+RCOCl→Na[(RCO)Fe CO 4]+NaClNa[(RCO)Fe CO 4]+HCl→RCHO+Fe CO 4+NaCl

Mechanism:

-

Nucleophilic substitution at the carbonyl carbon of the acyl chloride.

Oxidation to Carboxylic Acids and Derivatives

Alkyliron intermediates undergo oxidation or halogenation to yield carboxylic acids or acyl halides .

Oxidation Pathway:

Na[RFe CO 4]+O2H+RCO2H+Fe2++CO

Halogenation Pathway:

Na[RFe CO 4]+2X2→RCOX+FeX2+3CO+NaX

Applications:

-

Synthesis of RCO2H (carboxylic acids) for pharmaceutical intermediates.

Carbonylation Reactions

Insertion of carbon monoxide into the iron–alkyl bond generates acyliron complexes, which are precursors to ketones or esters .

General Reaction:

Na[RFe CO 4]+CO→Na[(RCO)Fe CO 4]

Subsequent Transformations:

Comparative Analysis of Key Reactions

Structural and Mechanistic Insights

Propiedades

Fórmula molecular |

C4FeN4-2 |

|---|---|

Peso molecular |

159.91 g/mol |

Nombre IUPAC |

iron(2+);tetracyanide |

InChI |

InChI=1S/4CN.Fe/c4*1-2;/q4*-1;+2 |

Clave InChI |

UFONDNJTHOTBBM-UHFFFAOYSA-N |

SMILES canónico |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.